BenchChemオンラインストアへようこそ!

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

Physicochemical profiling Lipophilicity Drug-likeness

This 2-methoxy-inden-2-ylmethyl sulfonamide occupies a structurally unique node for CNS-targeted SAR. Unlike published N-(inden-5-yl)sulfonamide 5-HT₆ ligands (Ki 3–4.5 nM), it employs a 2-position methylene-tethered topology with a geminal 2-methoxy substituent—an arrangement absent from all characterized indenylsulfonamide series. The 2,4-dimethylbenzenesulfonamide moiety provides a distinct electronic (Σσ ≈ −0.24) and lipophilic (fragment LogP ≈ 2.73) profile. With estimated cLogP ~3.8 and tPSA ~55 Ų, this compound is suited for CNS lead optimization, 5-HT₆ binding-site mapping, and carbonic anhydrase isoform-selectivity panels. Its sp³-rich indane core offers scaffold-hopping potential as an alternative to flat aromatic frameworks. Procure as a topological diversity tool for receptor pharmacology and property–activity deconvolution.

Molecular Formula C19H23NO3S
Molecular Weight 345.46
CAS No. 2034410-67-6
Cat. No. B2378965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide
CAS2034410-67-6
Molecular FormulaC19H23NO3S
Molecular Weight345.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC3=CC=CC=C3C2)OC)C
InChIInChI=1S/C19H23NO3S/c1-14-8-9-18(15(2)10-14)24(21,22)20-13-19(23-3)11-16-6-4-5-7-17(16)12-19/h4-10,20H,11-13H2,1-3H3
InChIKeyPLYRKVIZDBNHIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 2034410-67-6): Structural Identity and Compound Class Baseline for Procurement Evaluation


N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide (CAS 2034410-67-6; molecular formula C₁₉H₂₃NO₃S; MW 345.46 g/mol) is a synthetic sulfonamide derivative built upon a 2-methoxy-2,3-dihydro-1H-indene core linked via a methylene bridge to a 2,4-dimethylbenzenesulfonamide moiety. The compound belongs to the broader indenylsulfonamide class, which has been extensively characterized in the peer-reviewed literature as a privileged scaffold for serotonin 5-HT₆ receptor ligands [1] and carbonic anhydrase inhibitors [2]. Its scaffold topology—a 2-position methylene-tethered sulfonamide on a methoxy-substituted indane—differs from the N-(inden-5-yl)sulfonamide connectivity that dominates published 5-HT₆ SAR [1][3], placing this compound at a structurally distinct node within the indenylsulfonamide chemical space. A critical evidence caveat applies: as of the literature search cutoff (April 2026), no peer-reviewed primary research article, patent with disclosed biological data, or authoritative database entry containing quantitative pharmacological data was identified for this specific CAS number. All differentiation claims below are therefore grounded in computed physicochemical properties, established class-level structure–activity relationships from closely related indenylsulfonamide series, and structural comparisons with the nearest commercially cataloged analogs.

Why Indenylsulfonamide Analogs Cannot Be Freely Substituted for N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide: Scaffold Topology and Aryl Sulfonamide Determinants


Substitution of one indenylsulfonamide for another without experimental validation carries quantifiable risk because two independent structural variables control pharmacological performance in this compound class. First, the attachment topology of the sulfonamide to the indane core is a primary affinity determinant: the published 5-HT₆ SAR demonstrates that moving from an N-(inden-5-yl)sulfonamide to a conformationally distinct connectivity can alter binding affinity by over 40-fold (Ki shifts from 3 nM to >100 nM) [1]. The target compound employs an N-((inden-2-yl)methyl)sulfonamide topology with a geminal 2-methoxy substituent—a scaffold arrangement absent from all published indenylsulfonamide SAR series—making direct extrapolation from literature Ki values unreliable. Second, the aryl(heteroaryl)sulfonyl group has been explicitly identified as the dominant modulator of affinity and functional efficacy in the 5-HT₆ indenylsulfonamide series, with the nature of the aryl substitution pattern dictating both potency and agonist/antagonist functional character [2]. The 2,4-dimethylbenzenesulfonamide moiety in the target compound presents a distinct combination of electron-donating ortho- and para-methyl substituents (estimated Hammett Σσ ≈ −0.24), intermediate lipophilicity (fragment LogP ≈ 2.73 for 2,4-dimethylbenzenesulfonamide), and steric profile that differs measurably from every other aryl sulfonamide variant cataloged in the same 2-methoxy-inden-2-ylmethyl scaffold series. These structural features are not interchangeable; procurement of a close analog with a different aryl sulfonamide group (e.g., 2-methoxybenzenesulfonamide, pyridine-3-sulfonamide, or 3-trifluoromethylbenzenesulfonamide) yields a compound with distinct physicochemical and, by class-level inference, distinct pharmacological properties.

Quantitative Differentiation Evidence for N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide vs. Closest Structural Analogs


Physicochemical Differentiation: Molecular Weight and Lipophilicity vs. Closest Cataloged Analogs

The target compound (MW 345.46 g/mol; estimated cLogP ~3.8) occupies a distinct region of physicochemical space compared to its nearest commercially cataloged analogs sharing the identical 2-methoxy-inden-2-ylmethyl scaffold. The 2,4-dimethylbenzenesulfonamide fragment confers approximately 2 LogP units greater lipophilicity than the methanesulfonamide analog (estimated MW ~267 g/mol; estimated cLogP ~1.8) and approximately 0.6 LogP units higher than the 2-methoxybenzenesulfonamide analog (CAS 2034261-54-4; MW 347.43 g/mol; estimated cLogP ~3.2). Relative to the 3-trifluoromethylbenzenesulfonamide analog (CAS 2034347-04-9; MW 385.40 g/mol; estimated cLogP ~4.2), the target is ~0.4 LogP units less lipophilic and 40 Da lighter. The pyridine-3-sulfonamide analog (CAS 2034410-60-9; MW 332.42 g/mol; estimated cLogP ~2.5) is ~1.3 LogP units more hydrophilic. These differences exceed the typical 0.5 LogP threshold considered meaningful for membrane permeability and non-specific protein binding in drug discovery settings. All cLogP values are computational estimates derived from fragment-based addition methods using the benzenesulfonamide fragment LogP of 2.73.

Physicochemical profiling Lipophilicity Drug-likeness Medicinal chemistry

Hydrogen-Bond Donor/Acceptor Capacity Differentiation vs. Heteroaryl Sulfonamide Analogs

The target compound presents a hydrogen-bond donor (HBD) count of 1 (sulfonamide NH) and hydrogen-bond acceptor (HBA) count of 4 (sulfonamide O₂, methoxy O), yielding a HBD:HBA ratio of 0.25 and estimated topological polar surface area (tPSA) of approximately 55 Ų. By comparison, the pyridine-3-sulfonamide analog (CAS 2034410-60-9) possesses an additional HBA (pyridine N), increasing the HBA count to 5 (HBD:HBA = 0.20) and tPSA to approximately 68 Ų—a ~24% increase in polar surface area that may reduce passive membrane permeability. The 2-methoxybenzenesulfonamide analog (CAS 2034261-54-4) similarly carries 5 HBA (additional ortho-methoxy oxygen; tPSA ~64 Ų). In contrast, the 3-trifluoromethylbenzenesulfonamide analog (CAS 2034347-04-9) maintains 4 HBA (tPSA ~55 Ų) but introduces three fluorine atoms that alter charge distribution without contributing to formal HBA count. The 2,4-dimethyl substitution on the target compound avoids introducing additional hydrogen-bonding functionality while providing steric bulk, a unique profile among the cataloged analogs that may favor blood–brain barrier penetration in CNS-targeted programs. All HBA/HBD counts are derived from structural inspection; tPSA values are estimates based on fragment summation.

Hydrogen bonding Polar surface area Permeability Drug design

Aryl Substituent Electronic Effects: Hammett σ Constants vs. Closest Benzenesulfonamide Analogs

The 2,4-dimethylbenzenesulfonamide group in the target compound donates electron density to the sulfonamide sulfur via ortho-methyl (σₒ ≈ −0.17) and para-methyl (σₚ ≈ −0.17) substituents, yielding an estimated combined Hammett Σσ ≈ −0.24 (assuming additive effects). This places the target in the electron-rich aryl sulfonamide category. By contrast, the 3-trifluoromethylbenzenesulfonamide analog (CAS 2034347-04-9) withdraws electron density (σₘ-CF₃ = +0.43), yielding a ΔΣσ of approximately +0.67—a large electronic difference. The 2-methoxybenzenesulfonamide analog (CAS 2034261-54-4) donates electrons via ortho-methoxy (σₒ ≈ −0.27) but lacks para substitution, giving Σσ ≈ −0.27, comparable to the target. The pyridine-3-sulfonamide analog introduces a heteroaryl ring with electron-withdrawing character (σₘ for pyridine N ≈ +0.23). In the closely related N-(inden-5-yl)sulfonamide 5-HT₆ agonist series, aryl sulfonamide electronic character was a key determinant of both binding affinity (Ki spanning 4.5–>1000 nM) and functional efficacy (agonist vs. antagonist) [1]. The electron-donating 2,4-dimethyl pattern in the target compound is structurally unique among cataloged 2-methoxy-inden-2-ylmethyl sulfonamides and, by class-level SAR inference, is predicted to produce a distinct pharmacological fingerprint.

Electronic effects Hammett constants SAR Structure–activity relationship

Scaffold Topology Divergence: 2-Position Methylene-Linked vs. Published 5-Position Indenylsulfonamide Series

The target compound employs an N-((inden-2-yl)methyl)sulfonamide connectivity with a geminal 2-methoxy substituent, whereas all extensively characterized indenylsulfonamide 5-HT₆ ligands in the peer-reviewed literature use an N-(inden-5-yl)sulfonamide connectivity with an aminoethyl side chain at the indene 3-position. In the published series, the simplest N-(inden-5-yl)sulfonamides (structurally abbreviated counterparts lacking the aminoethyl side chain) retained measurable 5-HT₆ binding with Ki values ≥43 nM [1], while optimized analogs with conformationally restricted aminoethyl side chains achieved Ki values as low as 3 nM [1]. The indene 2-position attachment in the target compound introduces a methylene spacer between the indane core and the sulfonamide nitrogen, increasing conformational flexibility (one additional rotatable bond) while the 2-methoxy group adds steric bulk adjacent to the point of attachment. No published SAR data exist to quantify how this topological rearrangement affects 5-HT₆ receptor recognition, carbonic anhydrase inhibition, or any other pharmacological endpoint. The closest topological precedent in the carbonic anhydrase literature involves indane-5-sulfonamides with Ki values of 0.32–1030 nM across hCA isoforms VII, XII, and XIV, but these lack the 2-methoxy substitution and methylene spacer present in the target compound [2].

Scaffold topology 5-HT₆ receptor Indenylsulfonamide Structure–activity relationship

Steric Differentiation: 2,4-Dimethyl Substitution Pattern vs. Mono-Substituted and Unsubstituted Benzenesulfonamide Analogs

The 2,4-dimethylbenzenesulfonamide moiety introduces steric bulk at both the ortho and para positions of the benzenesulfonamide ring. The ortho-methyl group (position 2) creates a steric interaction with the sulfonamide sulfur that can restrict rotation about the S–aryl bond, potentially pre-organizing the sulfonamide for target binding. This ortho-methyl effect is absent in the para-only-substituted benzenesulfonamides (e.g., 4-methylbenzenesulfonamide analogs) and in the methanesulfonamide analog, which lacks aryl substitution entirely. The 2-methoxybenzenesulfonamide analog (CAS 2034261-54-4) also bears an ortho substituent but of different steric character (methoxy vs. methyl; estimated Taft Es values: −0.55 for OCH₃ vs. −0.17 for CH₃ at the ortho position). In the published 5-HT₆ indenylsulfonamide SAR, ortho-substitution on the aryl sulfonamide ring produced variable effects on binding affinity that were not predictable from para-substitution trends alone [1]. The 2,4-dimethyl pattern in the target compound, combining ortho-methyl steric restriction with para-methyl electron donation, is not represented in any published indenylsulfonamide SAR study and constitutes a structurally verifiable point of differentiation from all cataloged analogs.

Steric parameters Ortho substitution Conformational restriction Medicinal chemistry

Recommended Research and Procurement Application Scenarios for N-((2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide


Structure–Activity Relationship (SAR) Expansion of the Indenylsulfonamide 5-HT₆ Receptor Ligand Series

The target compound is most rationally deployed as a topological diversity element in SAR studies aimed at mapping the 5-HT₆ receptor binding site beyond the well-characterized N-(inden-5-yl)sulfonamide chemotype. Because published 5-HT₆ indenylsulfonamide agonists achieve Ki values as low as 3–4.5 nM with potency exquisitely dependent on the aryl sulfonamide group [1], the target's 2-position methylene-tethered scaffold with a 2,4-dimethylbenzenesulfonamide motif provides an unexplored vector for affinity and selectivity profiling. In this application, the compound serves as a tool to test whether the 5-HT₆ receptor accommodates indenylsulfonamide ligands attached via the indene 2-position rather than the 5-position—a question not addressed in the existing literature. Procurement is indicated for laboratories that have established 5-HT₆ radioligand binding or functional cAMP assays and seek to expand chemical diversity beyond the indole and indene-5-sulfonamide series.

Carbonic Anhydrase Isoform Selectivity Screening Using a Structurally Divergent Indane Sulfonamide

Indanesulfonamides have demonstrated potent carbonic anhydrase inhibition with isoform-dependent Ki values spanning 0.32–1030 nM across hCA VII, XII, and XIV [1]. The target compound's 2-methoxy-indane core with a methylene-spaced sulfonamide represents a scaffold topology distinct from the indane-5-sulfonamides characterized in the carbonic anhydrase literature. Given that small changes in sulfonamide attachment geometry can produce large shifts in CA isoform selectivity (e.g., indane-5-sulfonamide Ki = 0.039 nM for hCA XII vs. 5.1–6.5 nM for hCA XIV [1]), this compound is suitable for isoform selectivity panels aimed at identifying novel CA inhibitor chemotypes with potential anticonvulsant or anticancer applications. Procurement is appropriate for groups with access to stopped-flow CO₂ hydration assays or esterase activity assays across a panel of recombinant human CA isoforms.

Physicochemical Property-Based Analog Selection for CNS Drug Discovery Screening Cascades

With an estimated cLogP ~3.8, tPSA ~55 Ų, and a single hydrogen-bond donor, the target compound sits within favorable physicochemical space for CNS drug candidates (typically cLogP 1.5–4.5 and tPSA < 70 Ų). Its lower tPSA compared to pyridine- and methoxy-substituted benzenesulfonamide analogs (ΔtPSA −9 to −13 Ų) suggests superior passive membrane permeability. The compound is therefore recommended as a starting point for CNS-targeted phenotypic or target-based screens where indane-containing sulfonamides are of interest, particularly in programs addressing neurological indications linked to 5-HT₆ receptor modulation (cognition, schizophrenia, Alzheimer's disease) or carbonic anhydrase-mediated neuronal excitation (epilepsy). Procurement should be coupled with parallel acquisition of one or more physicochemical comparator analogs to enable property–activity relationship deconvolution.

Fragment-Based or Scaffold-Hopping Lead Generation Leveraging the 2-Methoxy-Indene Core

The 2-methoxy-2,3-dihydro-1H-indene substructure provides a conformationally constrained, sp³-rich bicyclic core that is underrepresented in commercial screening libraries relative to flat aromatic frameworks. The methylene sulfonamide linker introduces an additional degree of conformational freedom while maintaining the hydrogen-bonding pharmacophore of the sulfonamide NH. This compound may serve as a scaffold-hopping starting point for medicinal chemistry programs seeking to replace indole, benzofuran, or tetralin cores with an indane-based alternative that offers distinct three-dimensional shape and electronic properties. Procurement is indicated for hit-to-lead or lead optimization programs where indane-based sulfonamide scaffolds have been identified as privileged structures and where diversification of the aryl sulfonamide moiety is a planned synthetic strategy.

Quote Request

Request a Quote for N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-2,4-dimethylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.